(4-Aminophenyl)sulfonylurea;morpholine

Description

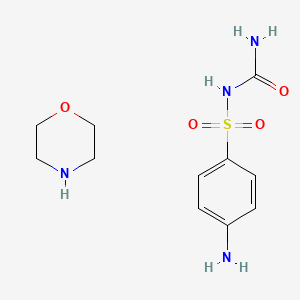

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

113712-90-6 |

|---|---|

Molecular Formula |

C11H18N4O4S |

Molecular Weight |

302.35 g/mol |

IUPAC Name |

(4-aminophenyl)sulfonylurea;morpholine |

InChI |

InChI=1S/C7H9N3O3S.C4H9NO/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;1-3-6-4-2-5-1/h1-4H,8H2,(H3,9,10,11);5H,1-4H2 |

InChI Key |

JDDUXAQQHAZVPM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminophenyl Sulfonylurea;morpholine and Its Analogs

Strategies for Constructing the Sulfonylurea Core

The sulfonylurea functional group (-SO₂NHC(O)NH-) is the cornerstone of the target molecule. Its synthesis is most commonly achieved by the reaction of a sulfonamide with an isocyanate or a precursor that generates an isocyanate in situ.

The most direct and widely employed method for constructing the sulfonylurea linkage is the nucleophilic addition of a sulfonamide to an isocyanate in the presence of a base. thieme.degoogle.com For the synthesis of the target molecule, this would involve reacting 4-aminobenzenesulfonamide (or a protected version) with a morpholine-derived isocyanate, such as morpholine-4-carbonyl isocyanate.

Alternatively, and more commonly, a sulfonyl isocyanate is reacted with an amine. google.com This approach would involve the preparation of a 4-aminophenylsulfonyl isocyanate intermediate, which is then treated with morpholine (B109124). The isocyanate can be generated from the corresponding sulfonamide using phosgene (B1210022) or a phosgene equivalent. However, due to the hazardous nature of these reagents, alternative methods are often preferred. nih.gov

A notable approach involves the use of carbamate (B1207046) intermediates. For instance, a sulfonamide can be reacted with an activated carbamate, such as one derived from diphenyl carbonate (DPC) or ethyl chloroformate, to form the sulfonylurea. thieme.denih.gov One practical method utilizes 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction between a sulfonamide and DPC to generate a 4-dimethylaminopyridinium N-(arylsulfonyl)carbamoylide intermediate, which readily reacts with an amine like morpholine. nih.gov

Table 1: Representative Conditions for Sulfonylurea Formation

| Sulfonamide Reactant | Isocyanate/Carbamate Source | Catalyst/Base | Solvent | Conditions | Product Type | Ref. |

| Sulfanilamide (B372717) Derivatives | Aryl/Alkyl Isocyanates | Potassium Carbonate | DMF | Room Temp. | N-Aryl-N'-sulfonylurea | google.com |

| Sulfonamide | Diphenyl Carbonate (DPC) | DMAP | Acetonitrile | Room Temp. | N-(Arylsulfonyl)carbamoylide | nih.gov |

| Arylsulfonylcarbamoylide | Amine (e.g., Glucosamine) | Triethylamine (B128534) (Et₃N) | Acetonitrile | Reflux | Glycosylated Sulfonylurea | nih.gov |

| Sulfonamide | Ethyl Chloroformate | Potassium Carbonate | Acetone (B3395972) | Reflux | Sulfonyl Carbamate | thieme.de |

| Sulfonyl Carbamate | Various Amines | - | Toluene | Reflux | Sulfonylurea Derivatives | thieme.de |

Benzenesulfonamide (B165840) and its derivatives are key starting materials for sulfonylurea synthesis. Sulfanilamide (4-aminobenzenesulfonamide), in particular, serves as a direct precursor to the 4-aminophenylsulfonyl portion of the target molecule. The nucleophilicity of the sulfonamide nitrogen is a critical factor; it is generally low, often necessitating the use of a base to facilitate deprotonation and subsequent reaction with an electrophile like an isocyanate. google.com

In the context of thiourea (B124793) synthesis, which provides structural analogs, benzenesulfonamide derivatives can be reacted with isothiocyanates. For example, sulfanilamide reacts with 4-methylbenzoyl isothiocyanate (generated in situ from 4-methylbenzoyl chloride and potassium thiocyanate) in acetone to yield the corresponding N-benzoyl-N'-(aminosulfonylphenyl)thiourea. researchgate.net This highlights the versatility of the sulfonamide group in forming both urea (B33335) and thiourea linkages.

Approaches for Incorporating the 4-Aminophenyl Moiety

The synthesis of precursors containing the 4-aminophenyl structure is well-established. 4-Aminobenzenesulfonamide, a commercially available sulfa drug, is a primary starting material. google.com For more complex analogs, multi-step syntheses are employed. One common route begins with the nitration of a suitable phenyl derivative, followed by transformations to install the other necessary functional groups, and finally, reduction of the nitro group. google.com

For instance, the synthesis of 4-(4-aminophenyl)-3-morpholinone, a related structural motif, starts with 4-phenyl-3-morpholinone. This precursor is nitrated using nitric acid in sulfuric acid to introduce a nitro group at the para position. google.com This nitro compound is then carried forward to the reduction step.

The reduction of a 4-nitrophenyl group to a 4-aminophenyl group is a common and highly effective strategy, often performed as the final step to unmask the reactive amine. This approach avoids potential side reactions involving the amino group during the construction of the sulfonylurea core.

A variety of reduction methods are available, with catalytic hydrogenation being one of the most efficient and clean. The reaction typically employs a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Solvents for this reaction can range from tetrahydrofuran (B95107) (THF) to aliphatic alcohols like ethanol (B145695). google.comgoogle.com The use of ethanol at temperatures between 75-85°C and a hydrogen pressure of 4.5-5.5 bar has been shown to be particularly effective, leading to high yields and purity. google.com Other reduction systems, such as tin(II) chloride (SnCl₂) or iron in acidic media, are also used, though catalytic hydrogenation is often preferred for its milder conditions and cleaner workup. google.com

Table 2: Conditions for Reduction of 4-Nitrophenyl Precursors

| Nitro-Precursor | Reducing Agent | Catalyst | Solvent | Conditions | Product | Ref. |

| 4-(4-Nitrophenyl)-3-morpholinone | Hydrogen (H₂) | Pd/C | Ethanol | 75-85°C, 4.5-5.5 bar | 4-(4-Aminophenyl)-3-morpholinone | google.com |

| 4-(4-Nitrophenyl)-3-morpholinone | Hydrogen (H₂) | Pd/C | Tetrahydrofuran | 70°C | 4-(4-Aminophenyl)-3-morpholinone | google.com |

| 4-(4-Nitrophenyl)-3-morpholinone | Hydrogen (H₂) | Pd/C | Water | 90°C, 8 bar | 4-(4-Aminophenyl)-3-morpholinone | google.com |

| N-(4-nitrophenyl) amides | Hydrogen (H₂) | Pd/C | Ethanol | Room Temp., 30 min | N-(4-aminophenyl) amides | chemicalbook.com |

| 4-Nitrophenyl ureas | Hydrogen (H₂) | Pd/C | Methanol | Room Temp., 30 min | 4-Aminophenyl ureas | chemicalbook.com |

Methodologies for Introducing the Morpholine Ring

The morpholine moiety is typically incorporated by reacting morpholine itself with a suitable electrophilic partner. In the context of the target sulfonylurea, this involves the reaction of morpholine with a sulfonyl isocyanate or an activated sulfonyl carbamate intermediate, as previously discussed in section 2.1.1.

An alternative approach involves forming a urea linkage directly with morpholine. For example, N-phenylmorpholine-4-carboxamide can be synthesized by the direct reaction of phenyl isocyanate with morpholine in dichloromethane, using triethylamine as a base. This reaction demonstrates the straightforward formation of an N-aryl-N'-morpholine urea structure. A similar strategy could be envisioned where a 4-aminophenylsulfonyl isocyanate is used in place of phenyl isocyanate to directly form the target molecule.

Furthermore, the synthesis of N-(2-aminoethyl)morpholine-4-carboxamide highlights another route where a morpholine-derived carbamate (N-phenoxycarbonylmorpholine) is reacted with an amine (ethylenediamine), showcasing the reactivity of activated morpholine carbonyl derivatives.

Regioselective Cyclization Techniques for Morpholine Synthesis

The morpholine ring is a prevalent structural motif in many biologically active compounds due to its favorable pharmacokinetic properties. nih.govacs.orgacs.org The synthesis of substituted morpholines often requires precise control of regioselectivity, particularly when constructing polysubstituted rings.

One prominent strategy for achieving regioselective morpholine synthesis is through the cyclization of 1,2-amino alcohols. A redox-neutral protocol utilizing ethylene (B1197577) sulfate (B86663) and a base like potassium t-butoxide (tBuOK) allows for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method is notable for its ability to achieve clean monoalkylation of the amine, a crucial step for controlling the final substitution pattern. chemrxiv.org The selectivity of this reaction is influenced by the structure of the starting amino alcohol and the unique properties of ethylene sulfate as an electrophile. chemrxiv.org

Another powerful technique involves the intramolecular cyclization of unsaturated amine derivatives. For instance, a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free palladium(II) catalyst, such as Pd(DMSO)2(TFA)2, provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) catalysis has also been employed for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol. organic-chemistry.org

Furthermore, multicomponent reactions offer a versatile de novo approach to highly substituted morpholines. The Ugi tetrazole reaction, followed by an intramolecular SN2 cyclization, allows for the assembly of the morpholine ring from simple, readily available starting materials. nih.gov This method provides significant control over the substitution pattern, enabling the creation of diverse molecular scaffolds. nih.gov

Substitution Reactions Involving Morpholine Moieties

Once the morpholine ring is formed, its further functionalization is often necessary to achieve the desired biological activity. Substitution reactions on the morpholine moiety are a key aspect of analog synthesis. The nitrogen atom of the morpholine ring is a common site for substitution, behaving as a typical secondary amine. It can readily undergo N-alkylation or N-acylation reactions. mdpi.com

For instance, in the synthesis of certain bioactive compounds, the morpholine ring is introduced as a building block via standard amine reactions. mdpi.com The synthesis of 3-(2-((morpholinomethyl)amino)pyrimidin-4-yl)-2H-chromen-2-one involves the reaction of an aminopyrimidine with morpholine and formaldehyde, demonstrating a straightforward method for incorporating the morpholine moiety. mdpi.com

Palladium-Catalyzed C–N Coupling Reactions in Complex Molecule Synthesis

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex molecules containing arylamine linkages. nih.govresearchgate.net These reactions are crucial for constructing the bond between the (4-aminophenyl)sulfonylurea moiety and other aromatic or heteroaromatic systems. The versatility of these methods allows for the coupling of a wide range of amines and aryl halides or pseudohalides under relatively mild conditions. nih.govresearchgate.net

The development of sophisticated phosphine (B1218219) ligands, such as BrettPhos, has significantly expanded the scope of these reactions, enabling the coupling of challenging substrates, including ortho-substituted aryl iodides with amides. mit.edu In the context of synthesizing complex molecules, Pd-catalyzed C–N couplings are often employed in the later stages to connect large, pre-functionalized fragments in a convergent manner. nih.gov These reactions can also be used to construct heterocyclic systems embedded within the final product. nih.gov The efficiency and functional group tolerance of these methods make them highly valuable in both academic research and industrial process chemistry. nih.gov

General Synthetic Routes and Optimization for (4-Aminophenyl)sulfonylurea;morpholine

While a direct synthetic route for "this compound" is not explicitly detailed in the reviewed literature, a plausible pathway can be inferred from the synthesis of the structurally related and industrially important precursor, 4-(4-aminophenyl)-3-morpholinone. This compound is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.comgoogle.com

The synthesis of 4-(4-aminophenyl)-3-morpholinone typically proceeds through a multi-step sequence:

Formation of the Morpholinone Ring: 2-Anilinoethanol is reacted with chloroacetyl chloride to form 4-phenyl-3-morpholinone. google.comgoogle.com

Nitration: The 4-phenyl-3-morpholinone is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position of the phenyl ring, yielding 4-(4-nitrophenyl)-3-morpholinone. google.comgoogle.com

Reduction: The final step involves the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in an alcoholic solvent like ethanol. google.comgoogle.com

An alternative route involves the reaction of N-(2-chloroethoxy)ethanoyl p-nitroaniline, which cyclizes to form 4-(4-nitrophenyl)-3-morpholinone, followed by reduction. google.com Another approach starts with 4-nitrofluorobenzene, which is coupled with morpholin-2-one. google.com

To synthesize the target compound, this compound, one could envision a subsequent reaction of the 4-(4-aminophenyl)-3-morpholinone with a morpholine-containing sulfonyl isocyanate or a related precursor. The primary amine of the aminophenyl morpholinone would react with the sulfonyl isocyanate to form the desired sulfonylurea linkage. Optimization of this final step would involve careful selection of reaction conditions, such as solvent and temperature, to ensure high yield and purity.

Below is a table summarizing a common synthetic route for the key intermediate, 4-(4-aminophenyl)-3-morpholinone.

| Step | Reactants | Reagents/Catalyst | Product |

| 1 | 2-Anilinoethanol, Chloroacetyl chloride | - | 4-Phenyl-3-morpholinone |

| 2 | 4-Phenyl-3-morpholinone | Nitric acid, Sulfuric acid | 4-(4-Nitrophenyl)-3-morpholinone |

| 3 | 4-(4-Nitrophenyl)-3-morpholinone | H₂, Pd/C | 4-(4-Aminophenyl)-3-morpholinone |

Application of Phase Transfer Catalysis in Derivative Synthesis

Phase-transfer catalysis (PTC) is a powerful and environmentally friendly technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgfzgxjckxxb.com This methodology is particularly useful for the synthesis of derivatives of complex molecules, as it often allows for milder reaction conditions, reduced use of hazardous organic solvents, and simplified work-up procedures. wikipedia.orgfzgxjckxxb.commdpi.com

In the context of synthesizing derivatives of this compound, PTC could be employed in several ways. For example, in the synthesis of irbesartan, a drug containing a spirocycle, phase-transfer conditions were used for the acylation of tetramethylene glycine (B1666218) with pentanoyl chloride. mdpi.com Similarly, PTC can be applied for N-alkylation or C-alkylation reactions to introduce various substituents onto the core structure.

A key application of PTC is in enantioselective synthesis. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to control the stereochemistry of newly formed chiral centers. nih.gov For instance, the enantioselective S-alkylation of sulfenamides has been achieved with high enantiomeric ratios using a cinchona alkaloid-derived PTC. nih.gov This approach could be valuable for the synthesis of chiral analogs of this compound, where specific stereoisomers may exhibit enhanced biological activity.

The use of PTC offers a greener alternative to traditional synthetic methods by enabling the use of water as a solvent and avoiding the need for expensive and hazardous reagents. wikipedia.orgfzgxjckxxb.com

Mechanochemical Approaches in C-N Bond Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.gov These solvent-free or low-solvent methods can lead to higher yields, shorter reaction times, and simplified purification processes. nih.gov

Mechanochemical methods have been successfully applied to a variety of chemical transformations, including C-N bond formation. For instance, the Buchwald-Hartwig amination has been performed under ball-milling conditions, achieving high yields of the desired products without the need for a solvent. researchgate.net This approach is particularly attractive for large-scale synthesis due to its operational simplicity and reduced environmental impact.

The formation of cocrystals, which can alter the physicochemical properties of active pharmaceutical ingredients, is another area where mechanochemistry has shown significant promise. nih.gov Grinding two or more components together can lead to the formation of new crystalline phases with improved solubility or stability. nih.gov

While specific examples of the mechanochemical synthesis of this compound are not available, the principles of this technology suggest its potential applicability. The formation of the sulfonylurea linkage or the C-N bond between the phenyl ring and the morpholine nitrogen could potentially be achieved through mechanochemical activation. The regioselective synthesis of persubstituted cyclodextrins via nucleophilic substitution in a planetary ball mill demonstrates the power of mechanochemistry in performing complex reactions in the solid state. nih.gov

Structure Activity Relationship Sar Investigations of 4 Aminophenyl Sulfonylurea;morpholine and Its Derivatives

Fundamental Principles of Sulfonylurea SAR

The sulfonylurea group is a well-established pharmacophore in medicinal chemistry. jetir.org The chemical diversity and therapeutic value of sulfonylurea derivatives can be significantly altered by substitutions on the sulfonyl or urea (B33335) groups. researchgate.net

The nature and position of substituents on the phenyl ring of the sulfonylurea core are critical determinants of biological activity. Research has consistently shown that for optimal activity, the benzene (B151609) ring should have a substituent, preferably at the para-position. pharmacy180.com Mono-substitution on the aromatic ring is generally required for the best activity. youtube.com

A variety of substituents at the para-position, including methyl, acetyl, amino, chloro, bromo, and trifluoromethyl groups, have been found to enhance antihyperglycemic activity. pharmacy180.com The introduction of an aryl carboxamidoalkyl group at this position can further increase potency. pharmacy180.com Quantitative structure-activity relationship (QSAR) studies on other classes of sulfonyl-containing compounds, such as 4-phenyl-1-benzenesulfonylimidazolidinones, have indicated that the steric properties of the substituent at the 4-position are well-correlated with activity, with larger substituents enhancing cytotoxicity against certain cancer cell lines. nih.gov This suggests that the size and electronic nature of the para-substituent are key factors in modulating the interaction of the sulfonylurea moiety with its biological target.

Table 1: Influence of Phenyl Ring Substituents on Sulfonylurea Activity

| Substituent Group | Position | General Effect on Activity | Source(s) |

| Methyl, Acetyl, Amino, Chloro, Bromo, Trifluoromethyl | para | Enhancement | pharmacy180.com |

| Aryl carboxamidoalkyl | para | Further Enhancement | pharmacy180.com |

| Sterically Large Groups (in related sulfonyls) | para | Enhancement (cytotoxicity) | nih.gov |

| Electron-withdrawing Groups (in 4-aminoquinolines) | 7-position (analogous) | Enhancement | nih.gov, researchgate.net |

The urea linker and the substituent on its terminal nitrogen (the N' position) are crucial for activity. jetir.org The group attached to the terminal nitrogen should impart lipophilicity to the compound. pharmacy180.com There is a clear relationship between the size of this substituent and biological activity. For instance, N-methyl and N-ethyl substituents typically show no activity, whereas N-propyl and higher homologues are active. pharmacy180.com However, this activity is lost if the N-substituent contains 12 or more carbon atoms. pharmacy180.com This indicates an optimal range for the size and lipophilicity of this group, which is essential for proper binding and/or transport. Generally, an aliphatic group is preferred at this position; aromatic substitutions can lead to increased toxicity. youtube.com

Table 2: Effect of Urea N'-Substituent on Sulfonylurea Activity

| N'-Substituent | Carbon Atoms | General Effect on Activity | Source(s) |

| Methyl (CH₃) | 1 | Inactive | pharmacy180.com |

| Ethyl (C₂H₅) | 2 | Inactive | pharmacy180.com |

| Propyl (C₃H₇) and higher homologues | 3-11 | Active | pharmacy180.com |

| Dodecyl (C₁₂H₂₅) and higher homologues | ≥12 | Inactive | pharmacy180.com |

| Aliphatic (cyclic or acyclic) | 3-6 | Optimal Activity | youtube.com |

| Aromatic | - | Increased Toxicity | youtube.com |

SAR of the Morpholine (B109124) Moiety in Biological Contexts

Morpholine is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their pharmacological profiles. nih.govnih.govresearchgate.net Its inclusion can enhance potency through molecular interactions with target proteins or modulate pharmacokinetic properties. nih.gove3s-conferences.orgresearchgate.net The utility of morpholine stems from its advantageous physicochemical, biological, and metabolic characteristics. nih.govresearchgate.net The presence of the oxygen atom opposite the weakly basic nitrogen gives the ring a pKa value that can improve solubility and permeability. acs.orgnih.gov

The substitution pattern on the morpholine ring can have a significant impact on biological activity. The morpholine ring itself is a versatile scaffold that, when appropriately substituted, can possess a wide range of biological activities. nih.govresearchgate.net

In studies of the pan-Class I PI3K inhibitor ZSTK474, which contains two morpholine groups, replacement of one morpholine with different functional groups led to significant changes in inhibitory activity. Replacing a morpholine with a piperazine (B1678402) ring resulted in a dramatic reduction in potency against PI3K isoforms, highlighting the importance of the morpholine oxygen atom. nih.gov Analogs with ethanolamine (B43304) or diethanolamine (B148213) as morpholine replacements retained high potency against the PI3Kα isoform but showed reduced activity against PI3Kδ and PI3Kβ. nih.gov This demonstrates that even subtle changes to the morpholine moiety can alter the selectivity and potency of a drug candidate.

Table 3: Impact of Morpholine Moiety Replacement on PI3K Isoform Inhibition of ZSTK474 Analogs

| Compound/Morpholine Replacement | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Source(s) |

| ZSTK474 (1) (unmodified) | 5.0 | 29.1 | 3.9 | 37.0 | nih.gov |

| Ethanolamine (6a) | 9.9 | 145.5 | 9.8 | 92.5 | nih.gov |

| Diethanolamine (6b) | 3.7 | 145.5 | 9.8 | 14.6 | nih.gov |

| Methoxyethylamine (6c) | 15.0 | 407.4 | 15.6 | 148.0 | nih.gov |

| Piperazine (2a) | 180.0 | >2000 | 140.0 | >2000 | nih.gov |

When the morpholine ring is substituted, it can create chiral centers, leading to stereoisomers that may possess different biological activities and pharmacological profiles. The heterocyclic ring in morpholine bases predominantly exists in a chair form. cdnsciencepub.com The stereochemistry of substituents on the ring is crucial and can be investigated using techniques like 13C NMR spectroscopy. cdnsciencepub.comcdnsciencepub.com

A classic example is phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), a pharmacologically active compound. cdnsciencepub.com Its isomers differ in the configuration of the 3-methyl group. cdnsciencepub.com Spectroscopic data confirm that the cis-isomer has an axial methyl group, while the trans-isomer has an equatorial methyl group. cdnsciencepub.comcdnsciencepub.com Such conformational differences can lead to distinct interactions with biological targets, underscoring the importance of controlling stereochemistry during the design and synthesis of morpholine-containing compounds. cdnsciencepub.com The development of metal-free protocols for synthesizing optically pure 2-substituted and 2,3-disubstituted morpholines from chiral aziridines further highlights the significance of stereocontrol in this area. beilstein-journals.org

Table 4: Stereochemical Features of Phendimetrazine Isomers

| Isomer | Configuration | Key Conformational Feature | Source(s) |

| cis-Phendimetrazine | cis-3-CH₃, cis-2-phenyl | Axial 3-methyl group | cdnsciencepub.com, cdnsciencepub.com |

| trans-Phendimetrazine | trans-3-CH₃, cis-2-phenyl | Equatorial 3-methyl group | cdnsciencepub.com, cdnsciencepub.com |

Interplay between Sulfonylurea and Morpholine Structural Elements in Bioactivity

The morpholine moiety, while potentially contributing to target binding, often serves to optimize the molecule's drug-like properties. nih.govresearchgate.net Its incorporation can improve the pharmacokinetic profile, including solubility, permeability, and metabolic stability. nih.govacs.org For example, replacing other heterocyclic scaffolds with a morpholine ring has been shown in some instances to improve potency and reduce liability for metabolism by enzymes like CYP3A4. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for predicting the activity of novel derivatives, thereby guiding synthetic efforts toward more potent compounds. For sulfonylurea derivatives, QSAR studies have been instrumental, particularly in the development of herbicides that target the acetolactate synthase (ALS) enzyme. nih.govukim.mkukim.mk These studies typically use computational methods to generate molecular descriptors that quantify various physicochemical properties of the molecules and then use statistical methods to build a predictive model. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they analyze the steric and electronic fields of the molecules in three-dimensional space.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. slideshare.netnih.gov The process involves aligning the molecules in a training set, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at each grid point. These energy values serve as the descriptors for a Partial Least Squares (PLS) analysis to generate a QSAR model. nih.gov

In studies of sulfonylurea herbicides, CoMFA has successfully generated statistically robust models with high predictive power. researchgate.net For instance, a typical CoMFA model for a series of sulfonylurea derivatives might yield a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), indicating a strong correlation between the molecular fields and biological activity. mdpi.comnih.gov

For (4-Aminophenyl)sulfonylurea;morpholine and its derivatives, a CoMFA model would analyze how substitutions on the aminophenyl ring or modifications to the morpholine moiety affect the steric and electrostatic properties, and consequently, the biological activity. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. researchgate.net

Table 1: Representative CoMFA Statistical Results for a Series of Sulfonylurea Derivatives (Note: This table is a representation based on typical values found in the literature for similar compound classes, as specific data for this compound is not publicly available.)

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.774 | Indicates good internal model predictivity. researchgate.net |

| r² (Non-cross-validated r²) | 0.995 | Indicates a strong correlation between predicted and actual activity for the training set. researchgate.net |

| Standard Error of Prediction (SEP) | 0.087 | Measures the accuracy of predictions. researchgate.net |

| F-statistic | 401.553 | Indicates the statistical significance of the model. researchgate.net |

| Optimal Number of Components | 6 | The number of latent variables used in the PLS model. nih.gov |

| Steric Field Contribution (%) | 68% - 79% | Suggests that the size and shape of the molecule are major determinants of activity. researchgate.net |

| Electrostatic Field Contribution (%) | 21% - 32% | Indicates the importance of charge distribution for activity. researchgate.net |

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govnih.gov It uses a Gaussian function to calculate similarity indices at each grid point, which avoids the singularities at atomic positions that can occur in CoMFA and often results in more easily interpretable contour maps. nih.gov

For sulfonylurea derivatives, CoMSIA models have been shown to be highly predictive. Studies on new herbicidal sulfonylureas found that the most satisfactory 3D-QSAR models were constructed by considering steric, hydrophobic, and H-bond acceptor fields. researchgate.net This suggests that not only the shape and charge but also the hydrophobicity and hydrogen-bonding potential of the substituents are critical for activity.

Table 2: Representative CoMSIA Statistical Results and Field Contributions for Sulfonylurea Derivatives (Note: This table is a representation based on typical values found in the literature for similar compound classes, as specific data for this compound is not publicly available.)

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.817 | Indicates very good internal model predictivity. nih.gov |

| r² (Non-cross-validated r²) | 0.979 | Indicates a strong correlation for the training set. nih.gov |

| Field Contributions | ||

| Steric | ~15-20% | Contribution of molecular shape and bulk. |

| Electrostatic | ~30-35% | Contribution of charge distribution. |

| Hydrophobic | ~40% | Highlights the significant role of hydrophobic interactions. researchgate.net |

| H-Bond Acceptor | ~10-15% | Contribution of hydrogen bond accepting groups. researchgate.net |

| H-Bond Donor | ~5% | Contribution of hydrogen bond donating groups. |

The contour maps generated from CoMFA and CoMSIA provide a visual guide for optimizing the lead structure.

Steric Fields: For sulfonylurea herbicides, steric contour maps often indicate that bulky substituents are favored in certain regions of the phenyl ring, while they are disfavored near the sulfonylurea bridge, where a precise fit into the enzyme's active site is required. researchgate.net For this compound, this suggests that the size of any substituent added to the phenyl ring or the morpholine ring is a critical factor.

Electrostatic Fields: Electrostatic maps typically highlight the importance of electronegative groups (like the sulfonyl oxygens) and electropositive regions. For the target molecule, the electron-donating amino group on the phenyl ring and the electronegative oxygen in the morpholine ring would be key features. e3s-conferences.org Contour maps would indicate where positive or negative potentials enhance binding.

Hydrophobic Fields: Hydrophobic interactions are often crucial for the binding of sulfonylureas. researchgate.net CoMSIA maps frequently show that hydrophobic groups are favored on the phenyl ring, which helps to anchor the molecule in a hydrophobic pocket of the target enzyme. The morpholine ring, being relatively polar, would likely be oriented towards a more hydrophilic region of the binding site.

Hydrogen-Bonding Fields: The sulfonylurea bridge is a critical hydrogen-bonding region. researchgate.net The NH protons act as H-bond donors, and the sulfonyl and carbonyl oxygens act as H-bond acceptors. CoMSIA maps for related compounds confirm that strong H-bond acceptor features in this region are essential for high activity. researchgate.net The amino group on the phenyl ring and the oxygen of the morpholine ring also represent potential H-bonding sites that contribute to the binding affinity. e3s-conferences.org

Lead Pharmacophore Identification and Optimization Strategies

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. researchgate.netresearchgate.net For sulfonylurea derivatives acting as inhibitors, a common pharmacophore model includes several key features. nih.gov

A 3D pharmacophore model for a sulfonylurea inhibitor would typically consist of:

An aromatic ring feature (corresponding to the phenyl group).

One or two hydrogen-bond acceptor features (from the sulfonylurea bridge). nih.gov

A hydrophobic feature. nih.gov

An anionic site or additional hydrogen-bond acceptor (representing the heterocyclic ring, in this case, the morpholine). nih.gov

In this compound, the aminophenyl ring fulfills the aromatic/hydrophobic requirement. The sulfonyl and carbonyl oxygens provide the crucial hydrogen-bond acceptor sites. The morpholine ring can also act as a hydrogen-bond acceptor and influences the spatial orientation and solubility of the molecule. e3s-conferences.org

Optimization Strategies: Lead optimization strategies aim to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govpatsnap.com Based on the QSAR and pharmacophore models, several strategies could be applied to this compound:

Substitution on the Phenyl Ring: The amino group at the para-position is a key feature. Optimization could involve introducing small, electron-withdrawing, or lipophilic substituents at the ortho or meta positions of the phenyl ring to enhance hydrophobic interactions or modulate electronic properties, as suggested by CoMFA/CoMSIA contour maps.

Modification of the Morpholine Ring: While the morpholine ring provides favorable properties like metabolic stability and solubility, structural simplification or substitution could be explored. nih.gov Replacing it with other heterocyclic systems or introducing small alkyl groups could optimize interactions with the target, provided they align with the steric and electronic requirements indicated by QSAR models.

Bioisosteric Replacement: Parts of the molecule could be replaced with bioisosteres to improve properties. For example, the urea moiety could be replaced with other groups that maintain the key hydrogen-bonding pattern but offer different pharmacokinetic profiles.

By integrating the insights from CoMFA, CoMSIA, and pharmacophore modeling, medicinal chemists can pursue a rational, structure-based design of novel derivatives of this compound with potentially enhanced biological activity. nih.gov

Biological Activities and Potential Research Applications of 4 Aminophenyl Sulfonylurea;morpholine Derivatives

Antidiabetic Research Applications

The sulfonylurea component has long been a cornerstone in the study of antidiabetic agents, and its incorporation into more complex molecules continues to yield novel research avenues.

Studies on Glucose Homeostasis Beyond Pancreatic Effects

While sulfonylureas are known for their insulin (B600854) secretagogue activity, research indicates that their derivatives may influence glucose homeostasis through extrapancreatic mechanisms. Studies have shown that sulfonylureas can exert a direct suppressive effect on hepatic glucose production (HGP). nih.gov This action is believed to involve the inhibition of key liver functions such as glycogenolysis and gluconeogenesis, coupled with the stimulation of glycogen (B147801) synthesis. nih.gov Long-term research in models of non-insulin-dependent diabetes mellitus (NIDDM) has correlated treatment with sulfonylurea derivatives with a decrease in fasting plasma glucose and a corresponding reduction in HGP. nih.gov

Furthermore, hybrid molecules incorporating sulfonylurea, such as quinazoline-sulfonylurea hybrids, have demonstrated potent in vivo anti-hyperglycemic activity in rat models. mdpi.com Certain hybrid compounds were found to be more potent than the reference drug glibenclamide, inducing a significant reduction in blood glucose levels. mdpi.com For instance, some derivatives achieved up to a 78.2% reduction in blood glucose levels compared to 55.4% for glibenclamide. mdpi.com The conjugation of morpholine (B109124) moieties with other structures has also been shown to produce a blood glucose-lowering effect. mdpi.com

Modulation of Insulin Sensitivity and Glucose Uptake in Cellular Models

Beyond stimulating insulin secretion, derivatives of (4-Aminophenyl)sulfonylurea;morpholine are investigated for their role in enhancing insulin sensitivity in various tissues. Some sulfonylurea derivatives are reported to act as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of insulin sensitivity. mdpi.com The activation of PPARγ is a well-established mechanism for improving insulin action in different tissues. mdpi.com

In cellular models, certain derivatives have been shown to encourage the absorption of glucose by skeletal muscle cells in a dose-dependent manner. explorationpub.com This suggests a direct effect on glucose transport mechanisms in peripheral tissues. Low-dose sulfonylureas have been found to augment beta-cell glucose sensitivity, which is a measure of how effectively insulin is secreted in response to glucose. nih.govresearchgate.net In one study, the combination of a low-dose sulfonylurea with a DPP4 inhibitor resulted in a notable increase in glucose sensitivity, from a baseline of 71.5 pmol min⁻¹ m⁻² mM⁻¹ to 94.1 pmol min⁻¹ m⁻² mM⁻¹ in the combination group. nih.govresearchgate.net

Anticancer Research Applications

The structural features of sulfonylurea and morpholine derivatives have also made them attractive candidates for anticancer research, with investigations focusing on apoptosis induction, cytotoxicity, and targeted enzyme inhibition.

Investigation of Apoptosis Induction in Cancer Cell Lines

Several studies have demonstrated that derivatives incorporating these chemical moieties can induce programmed cell death, or apoptosis, in cancer cells. Research on 6-morpholino-9-sulfonylpurine derivatives revealed their ability to induce apoptosis in human leukemia K562 cells. nih.govmdpi.com One mechanism involves the intrinsic mitochondrial pathway, as evidenced by the increased expression of caspase 3 and cytochrome c genes in cells treated with certain amino-purine sulfonyl derivatives. nih.gov Interestingly, a related 6-morpholino derivative appeared to induce apoptosis through a different mechanism, suggesting that small structural changes can alter the biological pathway. nih.gov This derivative was associated with the downregulation of miR-21, which may contribute to the induction of apoptosis. nih.govmdpi.com Other studies on quinazoline-based compounds have also identified apoptosis as the primary cause of cell death. nih.gov

Evaluation of Cytotoxic Activity in In Vitro Cancer Models

The direct cytotoxic effects of these derivatives have been quantified in various in vitro cancer models. A series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Two compounds from this series, AK-3 and AK-10, were identified as particularly potent leads. nih.gov For example, AK-10 showed IC₅₀ values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Similarly, novel sulfonamides have demonstrated potent growth inhibition against a wide range of cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values in the nanomolar range (10-75 nM) for several cell lines, including leukemia, lung, and breast cancer. nih.govresearchgate.net

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| AK-3 | A549 | Lung | 10.38 ± 0.27 | nih.gov |

| AK-3 | MCF-7 | Breast | 6.44 ± 0.29 | nih.gov |

| AK-3 | SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | nih.gov |

| AK-10 | A549 | Lung | 8.55 ± 0.67 | nih.gov |

| AK-10 | MCF-7 | Breast | 3.15 ± 0.23 | nih.gov |

| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | nih.gov |

Carbonic Anhydrase Inhibition for Potential Tumor Targeting

A promising strategy in anticancer research is the targeting of tumor-associated enzymes like carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. nih.govnih.gov These enzymes are involved in pH regulation in the hypoxic tumor microenvironment. nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.govmdpi.com Novel sulfonamide derivatives have been synthesized and shown to be strong inhibitors of human CA I and CA II, and bovine CA IV, with inhibition constants (Kᵢ) in the nanomolar range (10⁻⁸ to 10⁻⁹ M) for the most active compounds against isozymes II and IV. nih.gov

Specifically for tumor-associated isoforms, indoline-5-sulfonamide (B1311495) derivatives have shown inhibitory activity against CA IX and CA XII with Kᵢ values as low as 132.8 nM and 41.3 nM, respectively. mdpi.com The development of selective inhibitors, such as the clinical trial candidate SLC-0111, highlights the potential of this class of compounds. nih.govmdpi.com Research has also focused on designing derivatives with high selectivity for tumor-associated isoforms (CA IX, CA XII) over the ubiquitous cytosolic isoforms (CA I, CA II) to minimize off-target effects. mdpi.com

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | hCA II | 10⁻⁸ to 10⁻⁹ M | nih.gov |

| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | bCA IV | 10⁻⁸ to 10⁻⁹ M | nih.gov |

| 1-Acylated indoline-5-sulfonamides | CA IX | Up to 132.8 nM | mdpi.com |

| 1-Acylated indoline-5-sulfonamides | CA XII | Up to 41.3 nM | mdpi.com |

| 4-Substituted pyridine-3-sulfonamides | hCA IX | Up to 137 nM | mdpi.com |

| 4-Substituted pyridine-3-sulfonamides | hCA XII | Up to 91 nM | mdpi.com |

Antimicrobial Research Applications

The quest for novel antimicrobial agents is a critical area of research, and derivatives of this compound have shown promise in this domain.

Several studies have investigated the antibacterial potential of morpholine-containing sulfonylurea derivatives. For instance, a series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net The results indicated good inhibitory action against various Gram-negative bacterial strains, with some exceptions noted for Gram-positive bacteria like B. subtilis. researchgate.net Specifically, compounds with a naphthyl group, such as 3c, 6c, and 7c, demonstrated high efficacy. researchgate.net Another study on N-acyl-morpholine-4-carbothioamides found that some derivatives were highly active against tested bacterial strains. nih.gov

The minimum inhibitory concentration (MIC) is a key metric in these evaluations. For example, against S. typhi, a Gram-negative bacterium, compounds 3c and 6c showed significant inhibition with MIC values of 9.83±2.22 and 8.75±1.56 µM, respectively. researchgate.net In another study, compound 5j exhibited the highest antibacterial potential against Staphylococcus aureus, with a zone of inhibition of 10.50 mm, surpassing the reference drug ampicillin. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3c | S. typhi | MIC: 9.83±2.22 µM | researchgate.net |

| 6c | S. typhi | MIC: 8.75±1.56 µM | researchgate.net |

| 5j | Staphylococcus aureus | Zone of Inhibition: 10.50 mm | nih.gov |

The antifungal properties of morpholine derivatives are also a subject of active research. The morpholine ring is a core structure in known antifungal agents like fenpropimorph (B1672530) and amorolfine, which act by inhibiting ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Research on N-acyl-morpholine-4-carbothioamides has revealed that some derivatives exhibit excellent antifungal potential. nih.gov For example, compound 5j showed the highest antifungal activity against Fusarium solani, with a zone of inhibition of 18.20 mm, which was greater than the reference drug amphotericin B. nih.gov

Silicon-incorporated morpholine analogues have also been synthesized and tested for their antifungal activity against various human pathogenic fungi. nih.gov One such analogue, the sila fenpropimorph analogue 24, was found to be particularly effective, showing better antifungal activity than fluconazole (B54011) and other morpholine fungicides against all tested pathogens. nih.gov

Table 2: Antifungal Activity of Selected Morpholine Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5j | Fusarium solani | Zone of Inhibition: 18.20 mm | nih.gov |

| Sila fenpropimorph analogue 24 | Various pathogenic fungi | Better than fluconazole | nih.gov |

A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR). nih.gov Some morpholine-containing compounds have been investigated for their potential to act as antibiotic enhancers or MDR reversal agents. nih.govmdpi.com A study on morpholine-containing 5-arylideneimidazolones explored their role as potential antibiotic adjuvants. nih.govmdpi.com Two compounds, 10 and 15, which contain non-condensed aromatic rings, were found to significantly reduce the MIC of oxacillin (B1211168) in a methicillin-resistant S. aureus (MRSA) strain. nih.govmdpi.com Compound 15 also enhanced the effectiveness of ampicillin. nih.govmdpi.com The proposed mechanism for this MDR-reversing action is the interaction with the allosteric site of PBP2a, a key protein in MRSA resistance. nih.govmdpi.com

Furthermore, these compounds have been shown to inhibit the AcrAB-TolC efflux pump in K. aerogenes, a mechanism that bacteria use to expel antibiotics. nih.govmdpi.com The 4-phenylbenzylidene derivative (15) demonstrated a "dual action" by both reversing MDR for β-lactam antibiotics in MRSA and inhibiting the AcrAB-TolC efflux pump. nih.govmdpi.com

Anti-inflammatory Research Potential

Derivatives of this compound have also been explored for their anti-inflammatory properties. nih.govrsc.org A study on morpholinopyrimidine derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells, a key indicator of anti-inflammatory activity. nih.govrsc.org Specifically, compounds V4 and V8 were identified as potent inhibitors of NO production at non-cytotoxic concentrations. nih.govrsc.org

Further investigation revealed that these compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the mRNA and protein levels. nih.govrsc.org These enzymes are crucial mediators of the inflammatory response. Molecular docking studies suggested that these compounds have a strong affinity for the active sites of iNOS and COX-2. nih.govrsc.org

Anticonvulsant Research Potential

The potential of this compound derivatives in the management of seizures has also been a focus of research. jpionline.org A study involving 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives showed their effectiveness against tonic-clonic seizures. jpionline.org The anticonvulsant activity of these compounds was evaluated using the Strychnine Induced Convulsion Method. jpionline.org Structure-activity relationship studies indicated that derivatives with an electron-withdrawing group exhibited higher activity. jpionline.org

Vasodilator Activity Research

Research into the cardiovascular effects of morpholine derivatives has uncovered potential vasodilator activity. While direct studies on this compound are limited in this specific context, related structures have shown effects on blood vessels. The exploration of various heterocyclic compounds containing the morpholine scaffold continues to be an active area of research for potential cardiovascular applications.

Herbicidal Activity Research

Sulfonylurea herbicides are a significant class of agrochemicals renowned for their high efficacy at low application rates. nih.gov They function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. nih.gov This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in weed death. nih.gov The low mammalian toxicity of these herbicides is attributed to the absence of the ALS enzyme in animals. nih.gov

Research into the herbicidal activity of new sulfonylurea derivatives often involves the synthesis of a series of compounds with systematic structural modifications. These modifications can be on the aromatic ring, the sulfonylurea bridge, or the heterocyclic moiety. The aim is to understand the structure-activity relationships (SAR), which dictate how chemical structure influences biological activity. nih.govresearchgate.net

Detailed Research Findings:

Studies have shown that the substituents on the phenyl ring and the heterocyclic ring play a crucial role in determining the herbicidal potency and weed spectrum of sulfonylurea compounds. For instance, the introduction of different functional groups can influence the compound's absorption, translocation, and metabolism within the plant, as well as its interaction with the target enzyme, ALS. researchgate.net

Quantitative structure-activity relationship (QSAR) studies are frequently employed to model the herbicidal activity of sulfonylurea derivatives. rsc.orgresearchgate.net These models use statistical methods to correlate the chemical structures of compounds with their biological activities, providing insights for the design of new, more effective herbicides. rsc.org

While specific data tables for this compound derivatives are not available, the following tables represent the type of data typically generated in herbicidal activity research for novel sulfonylurea compounds. These are illustrative examples based on published research on other sulfonylurea derivatives.

Table 1: Illustrative Pre-emergence Herbicidal Activity of Novel Sulfonylurea Derivatives

| Compound | Application Rate (g/ha) | Weed Species A (% Inhibition) | Weed Species B (% Inhibition) | Weed Species C (% Inhibition) |

| Derivative 1 | 75 | 85 | 90 | 70 |

| Derivative 2 | 75 | 92 | 88 | 75 |

| Derivative 3 | 75 | 78 | 85 | 65 |

| Commercial Standard | 75 | 95 | 92 | 80 |

Table 2: Illustrative Post-emergence Herbicidal Activity of Novel Sulfonylurea Derivatives

| Compound | Application Rate (g/ha) | Weed Species X (% Inhibition) | Weed Species Y (% Inhibition) | Weed Species Z (% Inhibition) |

| Derivative A | 50 | 90 | 85 | 78 |

| Derivative B | 50 | 95 | 89 | 82 |

| Derivative C | 50 | 82 | 80 | 70 |

| Commercial Standard | 50 | 98 | 95 | 88 |

The morpholine moiety is a well-known pharmacophore in medicinal chemistry and has been incorporated into various biologically active compounds. Its inclusion in a sulfonylurea structure could potentially influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its uptake and translocation in plants, and ultimately its herbicidal efficacy. Further research would be necessary to synthesize and evaluate this compound derivatives to determine their specific herbicidal profile.

Computational and Biophysical Characterization of 4 Aminophenyl Sulfonylurea;morpholine Complexes

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.gov For sulfonylurea derivatives, docking studies are instrumental in elucidating their interactions with receptors like the sulfonylurea receptor (SUR) and other enzymes. nih.govresearchgate.net

In studies involving sulfonylurea and morpholine-containing compounds, molecular docking simulations are performed to identify the most likely binding modes and to quantify the strength of the interaction in terms of binding energy. researchgate.netscispace.com The process typically involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and then using software like AutoDock or MOE to simulate the binding of the ligand. nih.govscispace.com

Research findings from docking studies on related compounds reveal that the binding is often stabilized by a network of interactions between the ligand and key amino acid residues in the active site of the protein. d-nb.info These interactions commonly include:

Hydrogen Bonds: The sulfonylurea group (-SO₂NHCONH-) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the carbonyl group, as well as the N-H protons, frequently form hydrogen bonds with polar amino acid residues such as Tyrosine, Serine, Histidine, and Arginine in the receptor's binding pocket. nih.gov

Hydrophobic Interactions: The aromatic rings, such as the aminophenyl group, and the aliphatic morpholine (B109124) ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Valine. scispace.comd-nb.info

Pi-Interactions: The phenyl ring can also participate in pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine or Tyrosine.

The results of these simulations are often presented in a table summarizing the binding energies and key interacting residues, providing a basis for structure-activity relationship (SAR) studies. nih.govresearchgate.net For instance, higher binding affinities (more negative binding energy values) in these studies often correlate with higher biological activity. researchgate.net

Table 1: Representative Molecular Docking Interaction Data for Sulfonylurea Derivatives

| Ligand Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Quinazoline-Sulfonylurea Hybrids | PPARγ | -12.48 to -24.81 | Tyr473, Ser289, His449 | Hydrogen Bonding | nih.gov |

| Morpholine-linked Thiazolidinones | Enoyl-ACP reductase | -8.6 | Not Specified | Hydrogen Bonding, Hydrophobic | scispace.com |

This table is illustrative and based on data for structurally related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations offer insights into the stability of this pose, the conformational flexibility of both the ligand and the protein, and the dynamics of their interactions in a simulated physiological environment. nih.gov

The process involves placing the docked complex into a simulation box filled with water molecules and ions to mimic the cellular environment. The system's trajectory is then calculated by solving Newton's equations of motion for every atom over a specific period, often in the nanosecond to microsecond range.

Analysis of the MD trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) plots are used to assess whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: MD can show how the ligand and protein adapt their conformations to achieve an optimal fit.

Interaction Persistence: The simulation allows researchers to determine the percentage of time specific hydrogen bonds or other interactions observed in docking are maintained, providing a measure of their strength and importance.

For sulfonylurea derivatives, MD simulations can confirm the stability of the key hydrogen bonds formed by the sulfonylurea bridge and assess the flexibility of the terminal groups, such as the morpholine ring, within the binding pocket. nih.gov

X-ray Crystallography for Structural Elucidation of Ligands and Receptor Complexes

For a compound like (4-Aminophenyl)sulfonylurea;morpholine, crystallographic analysis would confirm the geometry of the sulfonylurea linkage and the conformation of the morpholine ring (which typically adopts a chair conformation). Studies on the crystal structures of related 4-aminophenyl sulfones have shown that the sulfonyl group can induce significant charge redistribution across the molecule, affecting bond lengths and the planarity of the aromatic systems. rsc.org

When a co-crystal of the ligand with its target protein is obtained, X-ray crystallography can provide an exact map of the binding site interactions, validating and refining the predictions made by molecular docking and MD simulations. It allows for the direct visualization of hydrogen bonds, hydrophobic interactions, and the positions of bridging water molecules that may mediate the binding. While obtaining high-quality crystals of membrane proteins like the SUR can be challenging, the structural data from such experiments are invaluable for drug design. nih.gov Powder X-ray diffraction (PXRD) can also be used to characterize the solid-state form of the synthesized compound. researchgate.net

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The synthesis of any new chemical entity requires rigorous structural confirmation, which is typically achieved through a combination of spectroscopic techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for elucidating the molecular structure.

¹H-NMR: In a potential spectrum for this compound, one would expect to see distinct signals for the protons on the phenyl ring, typically in the aromatic region (around 7-8 ppm). The protons on the morpholine ring would appear in the aliphatic region (generally 3-4 ppm). The protons of the amine (-NH₂) and the urea (B33335) (-NH-) groups would appear as broad singlets at characteristic chemical shifts, which can vary depending on the solvent and concentration. dergipark.org.trnih.gov

¹³C-NMR: The ¹³C-NMR spectrum would show characteristic peaks for the carbonyl carbon of the urea group (around 150-155 ppm), the carbons of the phenyl ring (115-150 ppm), and the carbons of the morpholine ring (typically around 45-70 ppm). dergipark.org.tr

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For a sulfonylurea compound, characteristic stretching bands would be observed for the N-H groups (around 3200-3400 cm⁻¹), the C=O of the urea (around 1650-1700 cm⁻¹), and the S=O of the sulfonyl group (two bands, typically around 1350 cm⁻¹ and 1160 cm⁻¹). dergipark.org.tr

Table 2: Expected Spectroscopic Data for a this compound Structure

| Technique | Functional Group | Expected Chemical Shift / Frequency | Reference |

|---|---|---|---|

| ¹H-NMR | Aromatic-H (Phenyl) | ~7.0 - 8.5 ppm | dergipark.org.tr |

| Aliphatic-H (Morpholine) | ~3.0 - 4.0 ppm | nih.gov | |

| Amine-H (-NH₂) | Variable, broad | nih.gov | |

| Urea-H (-NHCONH-) | ~8.5 - 10.0 ppm | dergipark.org.tr | |

| ¹³C-NMR | Carbonyl-C (Urea) | ~150 - 155 ppm | dergipark.org.tr |

| Aromatic-C (Phenyl) | ~115 - 150 ppm | ||

| Aliphatic-C (Morpholine) | ~45 - 70 ppm | nih.gov | |

| IR | N-H Stretch | 3200 - 3400 cm⁻¹ | dergipark.org.tr |

| C=O Stretch (Urea) | 1650 - 1700 cm⁻¹ | dergipark.org.tr |

This table is illustrative and based on typical values for compounds containing these functional groups.

Future Research Directions and Unexplored Avenues for 4 Aminophenyl Sulfonylurea;morpholine

Development of Novel Analogs with Enhanced Specificity and Potency

A crucial avenue for future research lies in the rational design and synthesis of novel analogs of (4-Aminophenyl)sulfonylurea;morpholine (B109124). The goal is to systematically modify its structure to enhance target specificity and biological potency. The existing literature on related compounds, such as derivatives of 4-(4-aminophenyl)morpholin-3-one (B139978), demonstrates that this core structure is amenable to chemical modification, leading to compounds with significant biological activity, including antimicrobial effects. ijprs.com

Future synthetic efforts could focus on several key areas:

Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring of the aminophenylsulfonyl moiety could modulate the electronic properties and steric bulk of the molecule. This, in turn, could influence binding affinity and selectivity for specific biological targets.

Modification of the Morpholine Ring: Alterations to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, could impact the compound's pharmacokinetic properties, including solubility and metabolic stability. Research on other morpholine-containing compounds has shown that such modifications can significantly enhance biological activity. e3s-conferences.org

Urea (B33335) Linker Modification: The urea linker is critical for the biological activity of many sulfonylurea compounds. Exploring variations of this linker, for instance, by replacing it with thiourea (B124793) or other bioisosteres, could lead to analogs with novel pharmacological profiles.

A systematic structure-activity relationship (SAR) study would be essential to guide the design of these new analogs, correlating structural changes with observed biological effects.

Investigation of Multi-Targeting Approaches for Complex Diseases

The inherent complexity of many diseases, such as cancer and metabolic disorders, has spurred interest in multi-target drugs that can modulate multiple pathological pathways simultaneously. The (4-Aminophenyl)sulfonylurea;morpholine scaffold is a promising candidate for the development of such multi-target agents.

For example, sulfonylureas are well-known for their effects on insulin (B600854) secretion in the treatment of type 2 diabetes. pharmacy180.comnih.gov Concurrently, the morpholine moiety is a common feature in a wide range of bioactive compounds, including anticancer agents. e3s-conferences.orgresearchgate.net This suggests that analogs of this compound could be designed to act on targets relevant to both diabetes and cancer, two diseases with known comorbidities.

Future research in this area should involve:

Screening this compound and its newly synthesized analogs against a panel of targets implicated in a specific complex disease.

Utilizing computational modeling to predict the binding of these compounds to multiple targets and to guide the design of derivatives with optimized polypharmacology.

Exploration of New Biological Targets and Signaling Pathways

While the primary targets of sulfonylureas in the context of diabetes are well-characterized, the full spectrum of biological targets for the this compound scaffold remains largely unexplored. Future research should aim to identify and validate novel targets and the signaling pathways they modulate.

This can be achieved through a variety of modern pharmacological techniques:

Phenotypic Screening: Testing the compound in various cell-based assays representing different disease states can uncover unexpected biological activities.

Affinity-Based Proteomics: This approach can be used to directly identify the protein targets that physically interact with the compound.

Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in cells treated with the compound can provide insights into the affected signaling pathways.

The identification of new targets could open up entirely new therapeutic applications for this class of compounds beyond their traditional uses.

Advanced Computational Design and High-Throughput Screening Methodologies

To accelerate the discovery of potent and selective analogs of this compound, advanced computational methods and high-throughput screening (HTS) will be indispensable.

Computational approaches can play a pivotal role in:

Virtual Screening: In silico screening of large compound libraries against the three-dimensional structure of a target protein can identify promising hit compounds for further experimental validation.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode and affinity of the compound and its analogs to a target, providing insights into the molecular basis of their activity.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like properties for synthesis.

High-throughput screening will enable the rapid evaluation of large numbers of compounds for their biological activity. The use of the Ugi multi-component reaction to generate a library of pyrazole (B372694) derivatives of 4-(4-aminophenyl)morpholin-3-one for antimicrobial screening serves as a prime example of how such libraries can be efficiently created and tested. connectjournals.com

| Computational Technique | Application in Drug Discovery |

| Virtual Screening | Identification of hit compounds from large libraries. |

| Molecular Docking | Prediction of binding mode and affinity. |

| Molecular Dynamics | Simulation of protein-ligand interactions over time. |

| ADMET Prediction | In silico assessment of pharmacokinetic properties. |

Application in Emerging Therapeutic Areas and Chemical Biology Research

The unique structural features of this compound make it an attractive candidate for exploration in emerging therapeutic areas and for the development of chemical biology tools.

Emerging Therapeutic Areas:

Antimicrobial Agents: As demonstrated by derivatives of 4-(4-aminophenyl)morpholin-3-one, this scaffold has potential as a source of new antimicrobial agents to combat drug-resistant pathogens. ijprs.com

Anticancer Agents: The presence of the morpholine ring, a common moiety in many anticancer drugs, suggests that analogs of this compound could be developed as novel cancer therapeutics. researchgate.net

Neurological Disorders: The ability of certain compounds to cross the blood-brain barrier and modulate CNS targets could be explored.

Chemical Biology Research:

Chemical Probes: Analogs of this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying the localization and function of their biological targets in living cells.

Target Validation: Potent and selective inhibitors derived from this scaffold can be used as tools to validate the role of specific proteins in disease processes.

The synthesis of quinoline-based analogs of SGI-1027, which incorporates a 4-aminophenyl group, for the inhibition of DNA methylation highlights the potential for this chemical space in epigenetic research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Aminophenyl)sulfonylurea derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonylation of 4-aminophenyl precursors with sulfonyl chlorides, followed by urea formation via reaction with isocyanates or carbodiimides. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and using aprotic solvents (e.g., DCM or THF) under inert atmospheres. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .

- Example : For morpholine-containing analogs, coupling sulfonamide intermediates with morpholine derivatives via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 60–80°C) is common. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures product homogeneity .

Q. Which analytical techniques are most effective for characterizing (4-Aminophenyl)sulfonylurea derivatives?

- Methodology :

Q. How can researchers design experiments to evaluate the bioactivity of (4-Aminophenyl)sulfonylurea-morpholine hybrids?

- Methodology : Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves (1–100 µM range). For cancer-related studies, use MTT assays on HeLa or MCF-7 cell lines. Include positive controls (e.g., doxorubicin) and validate results with triplicate runs. Statistical analysis (e.g., ANOVA) ensures reproducibility .

Advanced Research Questions

Q. How can contradictory data on the pH-dependent solubility of (4-Aminophenyl)sulfonylurea derivatives be resolved?

- Methodology : Perform systematic solubility studies across pH 2–10 (using HCl/NaOH buffers) with UV-Vis spectroscopy or nephelometry. Compare results with computational models (e.g., COSMO-RS simulations) to predict ionization states. Contradictions may arise from impurities or polymorphic forms; thus, purity verification (HPLC, XRD) is essential .

Q. What strategies mitigate side reactions during the synthesis of morpholine-linked sulfonylureas?

- Methodology :

- Side Reaction : Morpholine ring-opening under acidic conditions.

- Solution : Use milder acids (e.g., acetic acid instead of HCl) or protect amines with Boc groups. Monitor reaction progress via LC-MS to detect intermediates .

- Example : In a 2021 study, substituting HCl with Amberlyst-15 resin reduced decomposition by 40% .

Q. How do steric and electronic effects influence the reactivity of (4-Aminophenyl)sulfonylurea-morpholine hybrids in catalytic applications?

- Methodology :

- Steric Effects : Compare substituents (e.g., methyl vs. tert-butyl) using Hammett plots to correlate σ values with reaction rates.

- Electronic Effects : DFT calculations (e.g., B3LYP/6-31G*) assess electron density at sulfonylurea nitrogen. Experimental validation via kinetic studies (e.g., Arrhenius plots) quantifies activation energies .

Q. What advanced spectroscopic methods can elucidate non-covalent interactions between (4-Aminophenyl)sulfonylurea derivatives and biological targets?

- Methodology :

- ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔH, ΔS) with 1:1 binding models.

- NMR Titration : Track chemical shift perturbations (e.g., ¹H-¹⁵N HSQC) to map interaction sites.

- X-ray Crystallography : Resolve co-crystal structures (resolution ≤ 2.0 Å) to identify hydrogen bonds (e.g., urea NH to protein backbone) .

Data Analysis & Experimental Design

Q. How should researchers address variability in biological assay data for sulfonylurea-morpholine compounds?

- Methodology :

- Normalization : Express activity as % inhibition relative to controls.

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalies.

- Reproducibility : Validate findings across multiple cell lines or enzyme batches. A 2022 study reduced variability by standardizing cell passage numbers .

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in sulfonylurea derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.